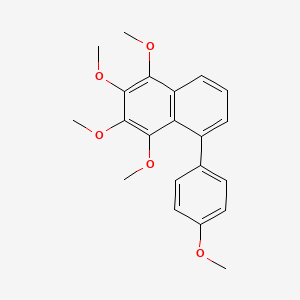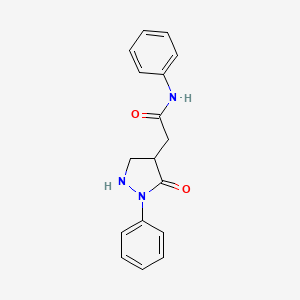![molecular formula C19H19N5O3 B11044498 4-phenyl-10-piperidin-1-yl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11044498.png)
4-phenyl-10-piperidin-1-yl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, but we can break it down. It features a piperidine ring (a six-membered nitrogen-containing ring) with a phenyl group attached. Additionally, it contains a tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione core.
- The presence of both a piperidine and a phenyl group suggests potential biological activity, as these motifs are common in pharmaceutical compounds.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore general strategies for constructing similar structures.
- One approach could involve cyclization reactions to form the tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione scaffold, followed by functionalization of the piperidine and phenyl groups.
Chemical Reactions Analysis
- Given its complexity, this compound likely undergoes various reactions:
Oxidation: Oxidation of the piperidine or phenyl group could lead to new functional groups.
Reduction: Reduction of the carbonyl groups in the trione core may yield diols or other reduced derivatives.
Substitution: Substitution reactions could modify the phenyl group.
- Common reagents and conditions would depend on the specific transformations, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
- This compound’s potential applications span various fields:
Medicine: Investigate its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Assess its impact on cellular processes or receptors.
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
- Without specific data, we can’t pinpoint its exact mechanism. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.
- Investigate whether it acts as an enzyme inhibitor, receptor agonist/antagonist, or modulates signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with the exact structure. we can explore related piperidine-based molecules.
- Further research would be needed to identify closely related compounds.
4-Phenylpiperidine: , a simpler derivative, serves as a base structure for various opioids (e.g., pethidine, loperamide).
Remember that this compound’s detailed study would require experimental work and access to specialized databases.
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-phenyl-10-piperidin-1-yl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione |
InChI |
InChI=1S/C19H19N5O3/c25-16-13-12-14(18(27)24(17(12)26)11-7-3-1-4-8-11)20-15(13)21-19(22-16)23-9-5-2-6-10-23/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H2,20,21,22,25) |
InChI Key |
XIXUVUSILNNJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C4C(N3)C(=O)N(C4=O)C5=CC=CC=C5)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11044423.png)
![2-(6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanol](/img/structure/B11044425.png)
![Pentyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044435.png)
![N-(3-chloro-4-methylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11044440.png)
![N-{1-[(2-methoxybenzyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11044441.png)
![4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11044444.png)
![2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde](/img/structure/B11044447.png)
![(1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11044449.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11044464.png)
![2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11044472.png)


![3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11044483.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11044489.png)
